1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone
Description
1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone is a pyrazine-derived diketone characterized by a central pyrazine ring substituted with methyl groups at the 3- and 6-positions and acetyl groups at the 2- and 5-positions.
Properties
CAS No. |
62025-68-7 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(5-acetyl-3,6-dimethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C10H12N2O2/c1-5-9(7(3)13)12-6(2)10(11-5)8(4)14/h1-4H3 |
InChI Key |
LZSHTJIZUAMDHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C(=O)C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone typically involves the reaction of 3,6-dimethylpyrazine with ethanone derivatives under controlled conditions. One common method includes the use of acetyl chloride in the presence of a base such as pyridine to facilitate the acetylation of the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the pyrazine ring while achieving high conversion rates.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The ethanone groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include pyrazine N-oxides, alcohol derivatives, and various substituted pyrazine compounds.
Scientific Research Applications
1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include modulation of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone
- Structure: Replaces the pyrazine core with a thieno[2,3-b]thiophene moiety, incorporating sulfur atoms and a phenyl group .
- Reactivity : Serves as a versatile building block for synthesizing pyrazoles and pyrimidines via cyclocondensation reactions. The sulfur-rich heterocycle enhances electron-deficient character, facilitating nucleophilic attacks at the diketone positions .
- Applications: Demonstrates antimicrobial activity in derivatives, attributed to the thienothiophene motif’s planar structure and sulfur-mediated interactions .
1,1'-(4H,8H-Bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine-4,8-diyl)diethanone
- Structure : Features a bis-oxadiazolo-pyrazine core, introducing additional nitrogen and oxygen atoms .
- Biological Activity: Acts as a potent inhibitor of the bacterial SHV-1 enzyme, binding via 15 amino acid residues (12 overlapping with reference 4ZAM crystal structure) .
- Key Difference : The oxadiazole rings increase rigidity and hydrogen-bonding capacity compared to the dimethylpyrazine analog, enhancing enzyme affinity.
1,1'-(2,6-Dimethyl-1,4-dihydropyridin-3,5-diyl)diethanone
- Structure : Contains a partially saturated dihydropyridine ring instead of pyrazine .
- Electronic Properties: The non-aromatic dihydropyridine core reduces conjugation, altering redox behavior and stability.
Functional Derivatives and Their Reactivity
Bis-Chalcones Derived from Diethanones
- Example: 1,1'-(4,6-Dihydroxy-1,3-phenylene)diethanone reacts with aldehydes to form bis-chalcones, which cyclize into flavones with iodine/DMSO .
- Comparison: The pyrazine-based diethanone may undergo similar Claisen-Schmidt reactions, but its electron-deficient pyrazine core could accelerate condensation kinetics compared to phenolic analogs.
Piperazine-2,5-dione Derivatives
- Example : 1-(3,5-Dimethoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione .
- Key Contrast: Piperazine-2,5-diones exhibit intramolecular hydrogen bonding, enhancing solubility.
Physicochemical and Spectral Properties
Biological Activity
1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone (CAS No. 62025-68-7) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone is a pyrazine derivative characterized by two ethyl ketone functional groups attached to a dimethylpyrazine core. Its molecular formula is , and it has a molecular weight of 218.26 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.26 g/mol |
| IUPAC Name | 1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone |
Antimicrobial Properties
Research indicates that various pyrazine derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that 1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone demonstrates effectiveness against a range of bacterial strains. For instance:
- E. coli Inhibition : At concentrations of 0.6% and above, the compound significantly reduces E. coli colony counts after prolonged incubation periods .
- Fungal Activity : Preliminary studies suggest potential antifungal effects against common pathogens like Candida species .
Antioxidant and Anti-inflammatory Effects
The compound's structure suggests possible antioxidant properties. Similar pyrazine derivatives have been shown to lower oxidative stress markers in various cell lines by inhibiting NADPH oxidase activity . This action may contribute to its anti-inflammatory effects observed in animal models.
Neuroprotective Effects
Emerging evidence points towards neuroprotective properties of pyrazine derivatives. For example, related compounds have been reported to enhance GABAergic activity in the central nervous system and improve cognitive functions in rodent models . This suggests potential applications in treating neurodegenerative diseases.
The biological activity of 1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone may be attributed to its interaction with various molecular targets:
- Receptor Modulation : Similar compounds have been shown to interact with G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.
Case Studies
Several studies have investigated the biological activities of pyrazines and their derivatives:
- Antimicrobial Efficacy : A study demonstrated that 2,5-dimethylpyrazine significantly reduced bacterial growth in vitro, supporting the potential use of related compounds like 1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone as antimicrobial agents .
- Neuroprotective Study : In a behavioral study involving mice treated with phenobarbital, related pyrazines were found to enhance sleep duration and improve cognitive performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
